molecular formula C21H25N3O4 B15020665 4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(4-ethylphenyl)-4-oxobutanamide

4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(4-ethylphenyl)-4-oxobutanamide

Cat. No.: B15020665
M. Wt: 383.4 g/mol
InChI Key: DNTWTSFSHFOBPK-HYARGMPZSA-N
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Description

3-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-ETHYLPHENYL)PROPANAMIDE is a complex organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, is characterized by the presence of a hydrazinecarbonyl group linked to a 3,4-dimethoxyphenyl moiety and a 4-ethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-ETHYLPHENYL)PROPANAMIDE typically involves the condensation of 3,4-dimethoxybenzaldehyde with hydrazinecarboxamide, followed by the reaction with 4-ethylbenzoyl chloride. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the hydrazone group can yield the corresponding hydrazine derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-ETHYLPHENYL)PROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of other bioactive compounds.

Mechanism of Action

The mechanism of action of 3-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-ETHYLPHENYL)PROPANAMIDE involves its interaction with cellular targets such as enzymes and DNA. The compound can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to the inhibition of enzyme activity and interference with DNA replication and transcription. These interactions can result in the induction of apoptosis in cancer cells and the inhibition of bacterial growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-ETHYLPHENYL)PROPANAMIDE is unique due to its specific structural features, such as the presence of both 3,4-dimethoxyphenyl and 4-ethylphenyl groups. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H25N3O4

Molecular Weight

383.4 g/mol

IUPAC Name

N'-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-(4-ethylphenyl)butanediamide

InChI

InChI=1S/C21H25N3O4/c1-4-15-5-8-17(9-6-15)23-20(25)11-12-21(26)24-22-14-16-7-10-18(27-2)19(13-16)28-3/h5-10,13-14H,4,11-12H2,1-3H3,(H,23,25)(H,24,26)/b22-14+

InChI Key

DNTWTSFSHFOBPK-HYARGMPZSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)CCC(=O)N/N=C/C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CCC(=O)NN=CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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